molecular formula C16H14N2O2 B1149211 Methyl 1-benzylbenzoimidazole-6-carboxylate CAS No. 1199773-31-3

Methyl 1-benzylbenzoimidazole-6-carboxylate

Cat. No.: B1149211
CAS No.: 1199773-31-3
M. Wt: 266.29456
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Description

Methyl 1-benzylbenzoimidazole-6-carboxylate is an organic compound with the molecular formula C16H14N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields. The compound features a benzimidazole ring system substituted with a benzyl group and a methyl ester group at specific positions, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzylbenzoimidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylbenzoimidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 1-benzylbenzoimidazole-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 1-benzylbenzoimidazole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzimidazole ring system can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity.

Comparison with Similar Compounds

  • Methyl 1-methylbenzimidazole-6-carboxylate
  • Methyl 1-phenylbenzimidazole-6-carboxylate
  • Methyl 1-(4-methoxyphenyl)benzimidazole-6-carboxylate

Comparison: Methyl 1-benzylbenzoimidazole-6-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. Compared to its analogs, this compound may exhibit improved biological activity and selectivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 3-benzylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-14-15(9-13)18(11-17-14)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDUXIJJVXFJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682030
Record name Methyl 1-benzyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-31-3
Record name Methyl 1-(phenylmethyl)-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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